molecular formula C13H24N2O2 B11872649 tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Katalognummer: B11872649
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: UQJBLNIEPDTKAQ-ZWNOBZJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1R,4R)-1-amino-6-azaspiro[35]nonane-6-carboxylate is a chemical compound with a unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate can be compared with similar compounds such as:

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties The uniqueness of tert-Butyl (1R,4R)-1-amino-6-azaspiro[3

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

tert-butyl (3R,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1

InChI-Schlüssel

UQJBLNIEPDTKAQ-ZWNOBZJWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@H]2N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.